Amicarbalide diisethionate

Description

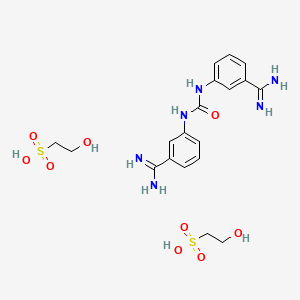

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-bis(3-carbamimidoylphenyl)urea;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O.2C2H6O4S/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19;2*3-1-2-7(4,5)6/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22);2*3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUMRNFCZFZXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-72-5 | |

| Record name | Amicarbalide diisethionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amicarbalide isetionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMICARBALIDE DIISETHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCC0RF48XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Amicarbalide Diisethionate Action

Elucidation of Antiprotozoal Mechanisms

The investigation into amicarbalide (B1665353) and its derivatives has revealed complex interactions with parasitic cellular processes, extending beyond nucleic acid synthesis. cabidigitallibrary.org An amicarbalide derivative, SC83288, has been a focal point of recent antimalarial drug development, showing promise for the treatment of severe malaria. nih.govdzif.de Studies on this derivative provide insights into the potential antiprotozoal mechanisms of the broader chemical class.

The intraerythrocytic, or blood stage, of the Plasmodium falciparum lifecycle is responsible for the clinical manifestations of malaria. frontiersin.orgfrontiersin.org This stage involves the invasion of red blood cells by merozoites, which then develop from ring stages to trophozoites and finally to schizonts, which rupture to release more merozoites. embopress.org The effectiveness of an antimalarial compound is often characterized by its activity against these specific developmental stages.

Research on the amicarbalide derivative SC83288 has demonstrated its efficacy during the late stages of malaria infection in a humanized mouse model. dzif.de This suggests that the compound is particularly effective when the parasites are within the red blood cells, where they replicate and cause significant damage. dzif.de While many antimalarials target the early ring stages to prevent parasite maturation, activity against later stages like trophozoites and schizonts is crucial for clearing established infections. frontiersin.org For instance, compounds like ferrocenyl phosphines inhibit trophozoite development and schizont maturation, while others such as atovaquone (B601224) and fosmidomycin (B1218577) lead to incomplete schizont development. frontiersin.org The activity of SC83288 in the late blood stages highlights a critical impact on parasite proliferation and the progression of the disease. dzif.de

The speed at which an antimalarial drug acts is a critical determinant of its clinical utility, especially for severe malaria. Fast-acting compounds can rapidly reduce the parasite burden, alleviating symptoms and preventing complications. nih.gov The amicarbalide derivative SC83288 has been identified as a fast-acting antimalarial compound. nih.govnih.gov

A comparative analysis was conducted to classify its speed of action by measuring the 50% inhibitory concentration (IC50) after different exposure times (24, 48, and 72 hours). The ratio of these IC50 values provides a quantitative measure of the drug's onset of action. For fast-acting drugs like artemisinin (B1665778), the IC50 ratio remains close to 1 across different exposure times. In contrast, slow-acting drugs like atovaquone show a significant increase in the IC50 ratio at shorter exposure times. nih.gov Studies show that SC83288 exhibits a profile consistent with a fast-acting drug, similar to artemisinin. nih.gov

| Compound | IC50 Ratio (24h/72h) | IC50 Ratio (48h/72h) | Classification |

|---|---|---|---|

| SC83288 | 1.13 ± 0.05 | 1.03 ± 0.04 | Fast-acting |

| Artemisinin | 0.97 ± 0.07 | 0.88 ± 0.01 | Fast-acting |

| Atovaquone | 3.4 ± 0.1 | 1.35 ± 0.04 | Slow-acting |

The efficacy of antiprotozoal agents is intrinsically linked to their ability to disrupt essential cellular processes within the parasite. For P. falciparum, maintaining cellular homeostasis, particularly ion balance, is critical for survival and replication.

The Plasmodium falciparum calcium ATPase, PfATP6 (also known as PfSERCA), is a sarco/endoplasmic reticulum Ca2+-ATPase pump that plays a crucial role in maintaining calcium homeostasis within the parasite. nih.govproceedings.science It has been investigated as a potential target for various antimalarial drugs, most notably artemisinin and its derivatives. biorxiv.orgdovepress.com Mutations in the PfATP6 gene have been associated with resistance to artemisinins in some studies, suggesting that the pump is a key interaction point. nih.gov

While the direct interaction of amicarbalide diisethionate with PfATP6 has not been extensively documented, the distinct mode of action of its derivative SC83288 compared to artemisinins suggests it may not share the same primary target or resistance mechanism. nih.gov Studies have shown no cross-resistance between SC83288 and artemisinins, indicating that they likely have different molecular targets. nih.gov This supports the continued development of amicarbalide derivatives as potential alternatives in regions with artemisinin resistance. The validation of PfATP6 as a drug target opens avenues for screening new classes of inhibitors, which could include diamidine compounds. biorxiv.orgmesamalaria.org

Calcium is a universal second messenger that regulates numerous critical processes in the malaria parasite's life cycle, including protein secretion, host cell invasion, and the egress of merozoites from infected red blood cells. nih.govbiorxiv.org The parasite must tightly regulate its intracellular calcium concentration, and any disruption to this delicate balance can be lethal. plos.org

The disruption of calcium homeostasis is a known mechanism of action for several antiprotozoal compounds. proceedings.science For example, inhibiting Ca2+-ATPase pumps like PfATP6 can lead to an increase in cytosolic calcium levels, triggering downstream events that are detrimental to the parasite. proceedings.scienceplos.org Given that calcium signaling is essential for key life cycle transitions, compounds that interfere with this pathway can effectively halt parasite proliferation and transmission. nih.gov The investigation of compounds that modulate parasite calcium homeostasis represents a promising strategy for the development of novel antimalarials with new modes of action. proceedings.science

Interaction with Cellular Processes

Pharmacodynamics of this compound

This compound is an aromatic diamidine compound recognized for its piroplasmocidal properties, primarily targeting protozoan parasites such as Babesia and Anaplasma. Its mechanism of action is understood to involve the disruption of parasitic DNA replication and transcription, which inhibits cell growth and ultimately leads to the death of the pathogen. The following sections detail the pharmacodynamic characteristics of this compound, focusing on its effects on parasite populations over time and its efficacy against various pathogen strains in laboratory settings.

Time-Dependent Parasite Clearance Dynamics

The administration of this compound leads to a discernible, time-dependent reduction in parasitemia. However, the rate of clearance and the potential for relapse can vary depending on the target parasite and the host.

In cattle with acute infections of Anaplasma marginale and Anaplasma centrale, amicarbalide has been shown to be effective in controlling the infection, causing a rapid decline in parasitemia. up.ac.za Despite this initial effectiveness in acute cases, studies have demonstrated that the treatment often fails to achieve sterile cure, meaning it does not completely eliminate the parasites from the host. up.ac.za Parasites frequently persist at detectable levels, and relapses can occur. up.ac.za Attempts to sterilize latent Anaplasma infections have been unsuccessful. up.ac.za

In the context of canine babesiosis caused by Babesia canis, amicarbalide's performance has been compared to other babesiacidal agents like isometamidium (B1672257) and diminazene (B1218545). nih.govjournals.co.za While treatment with amicarbalide can clear parasites from blood smears within 48 to 72 hours, it is associated with a higher incidence of relapses and a shorter interval between treatment and the reappearance of parasites compared to the other drugs. nih.govjournals.co.za In one study, all dogs treated with amicarbalide experienced a relapse, with a mean interval of 5.3 days, whereas only half of the dogs treated with isometamidium or diminazene relapsed, with longer mean intervals of 17 and 16 days, respectively. journals.co.za

This body of research indicates that while amicarbalide has a rapid initial effect on reducing parasite loads, its ability to maintain long-term clearance is limited, with a notable tendency for parasite populations to recover, leading to relapses.

| Pathogen | Host | Key Findings on Clearance Dynamics | Source |

|---|---|---|---|

| Anaplasma marginale & A. centrale | Cattle | Effective in controlling acute infections with a rapid decrease in parasitemia. However, it failed to sterilize latent infections, and parasites persisted at detectable levels. | up.ac.za |

| Babesia canis | Dogs | Parasitemia cleared within 48-72 hours. Relapse occurred in all treated animals, with a shorter mean relapse interval (5.3 days) compared to isometamidium (17 days) and diminazene (16 days). | nih.govjournals.co.za |

In Vitro Responsiveness of Pathogen Strains

The effectiveness of this compound has been evaluated against various pathogen strains, with research indicating both susceptibility and the emergence of resistance. While specific in vitro studies detailing half-maximal inhibitory concentrations (IC50) are not extensively documented in recent literature, reports on its general efficacy and resistance patterns provide insight into its activity.

Amicarbalide has demonstrated activity against multiple species of Babesia, making it a versatile treatment option. However, its effect can be less pronounced on certain species. For instance, its efficacy is noted to be greater against large Babesia species compared to smaller ones, where it may only lead to clinical remission without complete parasite elimination.

A significant finding in the study of amicarbalide's pharmacodynamics is the documentation of resistance. A field strain of Babesia bovis was identified as being apparently resistant to amicarbalide isethionate, highlighting the potential for treatment failure in certain geographical locations or under specific conditions. nih.govtargetmol.com The development of resistance is a critical factor in the long-term utility of any antimicrobial agent. nih.gov

| Pathogen Strain | Key Findings on Responsiveness | Source |

|---|---|---|

| Babesia spp. (general) | Demonstrated activity against various Babesia species. Effect is more pronounced on large Babesia spp. than smaller species. | |

| Babesia bovis | A field strain was identified as being apparently resistant to amicarbalide isethionate. | nih.govtargetmol.commedkoo.com |

| Anaplasma spp. | Demonstrated efficacy in treating infections caused by Anaplasma marginale and A. centrale. |

| Compound Name |

|---|

| This compound |

| Diminazene |

| Isometamidium |

Preclinical Research Studies of Amicarbalide Diisethionate

In Vitro Efficacy Assessments

The in vitro activity of amicarbalide (B1665353) diisethionate has been investigated to determine its potential as an antimalarial agent.

Inhibitory Potency Against Plasmodium falciparum Strains

Comparative In Vitro Activity with Related Compounds

Direct comparative studies of the in vitro antiplasmodial activity of amicarbalide diisethionate alongside other related compounds, such as diminazene (B1218545) aceturate or imidocarb (B33436) dipropionate, are limited in the available literature. While these compounds share structural similarities and are used against similar protozoan parasites, comprehensive side-by-side assessments of their in vitro efficacy against Plasmodium falciparum have not been a primary focus of published research.

In Vivo Efficacy Evaluations in Animal Models

This compound has been evaluated in animal models for the treatment of babesiosis, a tick-borne disease affecting various mammals.

Equine Babesiosis Models

The efficacy of this compound has been noted in the context of equine babesiosis, a significant disease in horses caused by Babesia caballi and Theileria equi.

Amicarbalide is recognized as a compound capable of sterilizing Babesia caballi infections in horses uni-muenchen.de. Along with other aromatic diamidines like diminazene diaceturate and imidocarb, amicarbalide has been effectively used as a babesiacide uni-muenchen.de. However, detailed clinical studies presenting specific data on the reduction of parasitemia levels in horses treated with this compound are not extensively detailed in the available research. While its efficacy in clearing the parasite is acknowledged, quantifiable data from controlled trials is sparse in the public domain.

There is a notable lack of specific studies in the reviewed scientific literature that assess the relapse of parasitemia in horses following treatment with this compound for Babesia caballi infections. While the complete elimination of the parasite is a critical goal in treatment to prevent carriers and transmission, long-term follow-up studies specifically monitoring for the recrudescence of B. caballi after amicarbalide therapy are not well-documented. Research on related compounds like imidocarb dipropionate has focused on clearing persistent infections and eliminating transmission potential, but similar detailed investigations into relapse rates associated with this compound are not readily found nih.govmadbarn.comnih.gov. The risk of selecting for drug-resistant parasites, which could lead to relapse, is a concern with babesiacidal drugs in general researchgate.net.

Canine Babesiosis Models

This compound has been evaluated in preclinical models of canine babesiosis, a tick-borne disease caused by protozoan parasites of the genus Babesia. Research has focused on its efficacy against specific species like Babesia canis and its influence on the host's subsequent immune response to reinfection.

In experimentally induced Babesia canis infections in dogs, this compound was one of several compounds tested for therapeutic efficacy. While treatment with amicarbalide did lead to a resolution of the initial parasitemia, relapse parasitemias were observed in all treated animals. nih.gov Compared to other drugs like isometamidium (B1672257) and diminazene, treatment with amicarbalide resulted in a shorter relapse interval and a higher frequency of relapses. nih.gov In the comparative study, all dogs treated with amicarbalide experienced relapses, whereas only half of the dogs in the isometamidium and diminazene groups did. nih.gov

Table 1: Efficacy of this compound Against Babesia canis in an Experimental Canine Model

| Treatment Group | Number of Animals | Relapse Occurrence | Key Findings |

|---|---|---|---|

| Amicarbalide | Not Specified | All animals relapsed | Shorter time to relapse and more frequent relapses compared to other treatments. nih.gov |

| Isometamidium | Not Specified | 50% of animals relapsed | Longer relapse interval compared to amicarbalide. nih.gov |

| Diminazene | Not Specified | 50% of animals relapsed | Longer relapse interval compared to amicarbalide. nih.gov |

The nature of the recovery from babesiosis—whether through natural relapse or drug-induced—appears to play a critical role in the development of protective immunity. In a study, dogs that experienced relapse parasitemias after treatment were largely resistant to a subsequent challenge with the same (homologous) parasite strain 62 days after the initial infection. nih.gov Of the nine dogs that had relapses across all treatment groups, only one developed severe babesiosis upon challenge. nih.gov

Conversely, the three animals that did not relapse after treatment (from the isometamidium and diminazene groups) showed no such resistance. All three developed severe babesiosis when challenged with the homologous parasite. nih.gov This suggests that the persistence of parasites, as seen in the relapsing animals, is important for stimulating a protective immune response. Since all amicarbalide-treated dogs relapsed, they subsequently showed resistance to reinfection, highlighting an indirect effect of the drug's non-sterilizing action on host immunity. nih.gov

Bovine Anaplasmosis Models

Preclinical studies have also investigated the utility of this compound in treating bovine anaplasmosis, a disease caused by the rickettsial parasites Anaplasma marginale and Anaplasma centrale.

In both splenectomized and non-splenectomized cattle experiencing acute infections, amicarbalide demonstrated efficacy in controlling parasitemia caused by Anaplasma marginale and Anaplasma centrale. nih.govup.ac.za Administration of the drug resulted in a rapid decrease in the level of parasites in the blood. up.ac.za The therapeutic effect for controlling acute A. marginale infections was found to be comparable to that of oxytetracycline. up.ac.za

Despite its effectiveness in managing acute disease, amicarbalide was found to be unsuccessful in completely clearing the parasites from the host system. nih.govup.ac.za In cattle with active, patent infections of A. marginale, the treatment failed to sterilize the infection in all nine animals tested (five intact and four splenectomized), with parasites remaining detectable in microscopic examinations after treatment. up.ac.za

Similarly, attempts to clear latent (carrier state) infections in two non-splenectomized cattle were also unsuccessful. up.ac.za Following a course of treatment, parasites were not seen in blood smears for 22 and 28 days, respectively, but they eventually reappeared in detectable numbers. up.ac.za One of these animals, along with an untreated control, experienced a clinical relapse upon splenectomy, confirming the persistence of the infection despite treatment. up.ac.za

Table 2: Efficacy of this compound in Bovine Anaplasmosis Models

| Infection Type | Parasite Species | Host Status | Outcome |

|---|---|---|---|

| Acute (Patent) | A. marginale & A. centrale | Intact & Splenectomized | Effective control of parasitemia. nih.govup.ac.za |

| Acute (Patent) | A. marginale | Intact & Splenectomized | Failed to sterilize infection (0/9 animals). up.ac.za |

| Latent | Not Specified | Non-splenectomized | Failed to sterilize infection (0/2 animals). up.ac.za |

Trypanosomiasis Models

The therapeutic potential of amicarbalide has been explored in mouse models of African trypanosomiasis, caused by Trypanosoma brucei. In these studies, amicarbalide demonstrated curative activity. nih.gov

Mice infected with T. brucei were treated with amicarbalide, and the drug was found to cure the infections. nih.govdntb.gov.ua A cure was defined as survival for 30 days longer than the untreated infected control group, with no trypanosomes detectable in blood or cerebrospinal fluid smears. nih.govdntb.gov.ua The drug was effective when administered starting 24, 48, and 72 hours after the initial parasite challenge and prolonged the survival of animals treated as late as 94 hours post-challenge. nih.govdntb.gov.ua These findings suggest that carbanilide (B493258) derivatives like amicarbalide could be valuable lead compounds for the development of new chemotherapies for mammalian trypanosomiases. nih.gov

Effects on Trypanosoma brucei Infections in Murine Models

This compound has demonstrated curative activity against Trypanosoma brucei infections in murine models. nih.govdntb.gov.ua Preclinical studies revealed that the compound, which shares structural similarities with antitrypanosomatid diamidines, was effective in treating mice infected with T. brucei. nih.govdntb.gov.ua In these experiments, mice were considered cured if they survived for 30 days longer than the untreated infected control group and showed no evidence of trypanosomes in blood or cerebrospinal fluid smears. nih.govdntb.gov.ua The research highlighted the potential of carbanilide compounds like amicarbalide as leads for the chemotherapy of mammalian trypanosomiases. nih.gov

| Parameter | Observation in Murine Models | Source |

|---|---|---|

| Activity | Active against Trypanosoma brucei infections | nih.gov |

| Outcome | Cured infections when administered post-inoculation | nih.govdntb.gov.ua |

| Therapeutic Timing | Effective when administered 24, 48, and 72 hours after challenge with T. brucei | nih.govdntb.gov.ua |

| Survival | Prolonged the lives of animals even when treated 94 hours after challenge | nih.gov |

Influence of Polyamines on Therapeutic Outcome

The therapeutic efficacy of this compound in T. brucei infections is significantly influenced by polyamines. nih.gov Research has shown that the administration of polyamines, such as spermine (B22157) and spermidine, can prevent the curative effects of the drug in infected mice. nih.gov This antagonistic interaction suggests that the mechanism of action of amicarbalide may be linked to the polyamine metabolic pathway, which is crucial for the proliferation and survival of trypanosomes. nih.govmdpi.com Trypanosomatids like T. brucei synthesize polyamines such as putrescine and spermidine, and this pathway is a validated target for trypanocidal drugs. mdpi.comscilit.com The reversal of amicarbalide's therapeutic effect by exogenous polyamines indicates that the drug may interfere with the parasite's ability to synthesize or utilize these essential compounds. nih.gov

| Compound | Effect on Amicarbalide's Curative Action | Source |

|---|---|---|

| Spermine | Antagonistic; prevents curative effect | nih.gov |

| Spermidine | Antagonistic; prevents curative effect | nih.gov |

Development and Validation of Preclinical Study Designs

The development and validation of robust preclinical study designs are fundamental to the evaluation of potential trypanocidal agents like this compound. jax.orgtexilajournal.com Such studies are designed to identify a lead candidate, establish the best formulation and route of administration, and support the design of subsequent human clinical trials. texilajournal.com A well-designed preclinical experiment should be powerful enough to detect biologically relevant effects while minimizing bias through methods like blinding and randomization. jax.org For diseases affecting impoverished regions like Human African Trypanosomiasis (HAT), these studies are a critical step in a lengthy and complex drug development process. texilajournal.comnih.gov

Considerations for Animal Model Selection

The selection of an appropriate animal model is a critical aspect of preclinical research for HAT. nih.gov Murine (mouse and rat) and non-human primate models have been used for many years to investigate disease pathogenesis and to test novel drug therapies. nih.govoup.comresearchgate.net While these models have certain limitations, their advantages are significant, allowing for mechanistic studies of the disease and the evaluation of drug efficacy and potential toxicity. nih.govoup.com

Mice are a commonly used model for several reasons, including their cost-effectiveness and the ability to control experimental variables. researchgate.netitg.be However, a key consideration is that different isolates of T. brucei gambiense can produce a wide spectrum of disease in mice, from chronic to silent infections. nih.gov This variability can be leveraged to mimic the broad clinical diversity observed in human HAT, making the choice of both the animal model and the specific parasite strain crucial for the relevance of the study. nih.gov For late-stage HAT research, a primary assumption of the mouse model is that by a certain point post-infection (e.g., 21 days), trypanosomes have invaded the central nervous system (CNS), allowing for the assessment of a drug's ability to cross the blood-brain barrier. researchgate.net The potential for non-human animal reservoirs in HAT transmission is also a factor that can be explored through modeling and animal studies. nih.gov

Outcome Measures and Biomarkers in Preclinical Research

The choice of outcome measures is one of the most important considerations in designing preclinical and clinical trials. nih.govresearchgate.net These measures, or endpoints, must be well-defined, reliable, and sensitive to the effects of the intervention to ensure the interpretability of the study. jax.orgnih.gov In preclinical research, outcome measures can be direct, clinically meaningful endpoints or indirect measures, such as biomarkers. nih.gov

A primary outcome measure in preclinical studies of trypanocidal drugs is the assessment of curative efficacy. For this compound, a defined set of criteria was used to determine a cure in murine models: survival for 30 days beyond that of untreated controls, combined with the absence of detectable parasites in blood and cerebrospinal fluid. nih.govdntb.gov.ua This combines a survival endpoint with a laboratory-based biomarker (parasite detection).

Biomarkers are characteristics that can be objectively measured as indicators of a normal biological process, a pathogenic process, or a response to a therapeutic intervention. researchgate.net They can include physical signs, laboratory measurements, or radiological tests. nih.gov In the context of HAT preclinical research, key biomarkers include:

Parasitemia: The concentration of trypanosomes in the blood, which is a direct measure of parasite load.

Cerebrospinal Fluid (CSF) Analysis: Detection of parasites in the CSF is a critical indicator of CNS invasion, marking the transition to the late stage of the disease. nih.govdntb.gov.ua

The validation of such outcome measures and biomarkers is essential to ensure that the findings from preclinical animal studies can reliably inform the potential success of a drug candidate in human clinical trials. jax.orgnih.gov

Mechanisms of Resistance and Overcoming Challenges

Elucidation of Amicarbalide (B1665353) Diisethionate Resistance Pathways

Research into amicarbalide-based compounds has identified specific genetic mutations that contribute to decreased parasite susceptibility. These investigations have shed light on the complex interplay between genetic alterations and the resulting resistance phenotypes.

Studies have pinpointed mutations in the gene encoding the Ca2+ ATPase pump PfATP6 as being implicated in the mechanism of resistance to amicarbalide derivatives. uni-heidelberg.deresearchgate.net While PfATP6 is not the direct molecular target of these compounds, specific alterations in this protein lead to a significant reduction in drug responsiveness. uni-heidelberg.deresearchgate.net

A key mutation identified in conferring resistance is the F972Y substitution in the PfATP6 protein. uni-heidelberg.de This single amino acid change has been demonstrated to drastically decrease the parasite's sensitivity to amicarbalide-based lead compounds. uni-heidelberg.de The F972Y mutation appears to come with a biological cost to the parasite, suggesting a potential fitness trade-off associated with this resistance mechanism. uni-heidelberg.de

In addition to the F972Y point mutation, the overexpression of variants A108T and A109T in PfATP6 has also been shown to result in a profound decrease in responsiveness to amicarbalide-based compounds. uni-heidelberg.de This indicates that both specific amino acid substitutions and changes in protein expression levels can contribute to the resistance phenotype.

A direct correlation has been established between the presence of the F972Y mutation and the A108T/A109T overexpression in PfATP6 and the reduced efficacy of amicarbalide-based compounds. uni-heidelberg.de Parasites harboring these genetic alterations exhibit significantly higher tolerance to the drugs compared to their wild-type counterparts.

Table 1: Genetic Mutations in PfATP6 and Impact on Amicarbalide Compound Responsiveness

| Mutation/Variant | Effect on Responsiveness |

|---|---|

| F972Y Substitution | Drastic decrease |

The mechanism of resistance conferred by mutations in PfATP6 is linked to disruptions in the parasite's intracellular calcium (Ca2+) homeostasis. uni-heidelberg.de Calcium signaling is a vital process for numerous functions in the Plasmodium life cycle, including cell invasion and development. nih.govnews-medical.netnih.gov The F972Y substitution, for instance, has been correlated with a lower intracellular resting Ca2+ concentration in the parasite compared to the parental line. uni-heidelberg.de This altered calcium balance is a key aspect of the resistance phenotype, although the precise molecular details connecting disturbed calcium homeostasis and resistance to amicarbalide compounds are still being investigated. uni-heidelberg.de

Genetic Basis of Resistance in Plasmodium falciparum

In Vivo and In Vitro Assays for Drug Resistance

The evaluation of drug resistance in Plasmodium and other protozoan parasites relies on a variety of laboratory-based (in vitro) and animal model-based (in vivo) assays. These methods are essential for discovering new drugs, monitoring the efficacy of existing treatments, and understanding the mechanisms of resistance.

Common in vitro assays involve cultivating the parasites in the presence of varying concentrations of the drug to determine the concentration that inhibits parasite growth by 50% (IC50). Techniques used to assess parasite viability and growth include:

Microscopy: Direct observation and counting of parasites.

Fluorescence-based assays: Using fluorescent dyes that bind to parasite DNA to quantify parasite growth. nih.govresearchgate.net

Enzyme-linked immunosorbent assay (ELISA): Detecting parasite-specific proteins.

Hypoxanthine uptake assays: Measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, by the parasite.

In vivo assays typically involve infecting animal models, such as mice, with the parasite and then treating them with the drug. These studies are crucial for evaluating a drug's efficacy within a complex biological system. Key parameters measured in vivo include:

Parasitemia: The percentage of infected red blood cells.

Survival rate: The ability of the drug to prevent mortality in the host.

Parasite clearance time: The time it takes for the drug to clear the parasites from the bloodstream.

These assays are fundamental tools for characterizing the resistance profiles of parasites to antimalarial compounds like amicarbalide diisethionate and for the continued development of effective therapies. nih.govresearchgate.net

Strategies to Combat Emerging Resistance

The development of resistance to any antimicrobial agent necessitates a multi-pronged approach to ensure continued therapeutic efficacy. For this compound, strategies to combat emerging resistance would likely involve the development of new chemical entities, a thorough understanding of cross-resistance patterns, and surveillance of treatment outcomes in the field.

The continuous need for effective treatments against protozoan diseases, exacerbated by drug resistance, drives the search for novel therapeutic agents. The development of new drugs with modes of action distinct from existing compounds like this compound is a key strategy to overcome resistance.

Research into novel antiprotozoal agents is exploring a wide array of chemical structures and molecular targets. Some promising avenues of investigation include:

Targeting Parasite-Specific Pathways: Researchers are focusing on biochemical pathways that are essential for the parasite but absent in the host, minimizing potential toxicity.

Natural Products: Natural sources, such as plants and microorganisms, are being screened for compounds with antiprotozoal activity.

Drug Repurposing: Existing drugs approved for other indications are being investigated for their potential efficacy against protozoan parasites.

A review of recent advances in the discovery of novel antiprotozoal agents highlights the diverse chemical scaffolds being explored, including derivatives of quinoline, imidazole, and various heterocyclic compounds. The aim is to identify lead compounds that can be optimized for potency, safety, and a resistance profile that does not overlap with current therapies.

| Drug Development Stage | Example Compound Class | Potential Target |

| Lead Discovery | Quinoline derivatives | Multiple targets |

| Preclinical | Imidazole derivatives | Biosynthetic pathways |

| Hit Identification | Natural product extracts | Various |

This table is illustrative of general antiprotozoal drug discovery and not specific to overcoming this compound resistance, as direct research in this specific area is limited.

A critical aspect of managing drug resistance is understanding the potential for cross-resistance, where resistance to one drug confers resistance to another, often chemically related, compound. This compound belongs to the aromatic diamidine class of drugs, which also includes other important antiprotozoal agents like diminazene (B1218545) aceturate and pentamidine.

Given their structural similarities, it is plausible that a mechanism of resistance developed against one diamidine could result in decreased susceptibility to others. For instance, resistance to diminazene aceturate in trypanosomes has been linked to decreased drug uptake through specific transporters. If Babesia species develop a similar resistance mechanism, it could potentially reduce the efficacy of this compound.

A comprehensive cross-resistance profile analysis would involve:

In vitro susceptibility testing: Exposing parasite isolates with known or suspected resistance to this compound to a panel of other antiprotozoal drugs.

Molecular studies: Identifying the genetic basis of resistance and determining if the same or similar mutations confer resistance to other compounds.

Such analyses are vital for guiding treatment decisions when resistance to a particular drug is suspected and for informing the development of new drugs that can circumvent existing resistance mechanisms.

The ultimate measure of drug resistance is the failure of a standard therapeutic regimen to produce the expected clinical outcome. There is documented evidence of a field strain of Babesia bovis that was apparently resistant to this compound nih.gov.

In a reported case, cattle infected with this particular strain of B. bovis did not respond to treatment with this compound at standard dosages. This observation of treatment failure in a field setting is a significant indicator of emerging resistance and has profound implications for the management of bovine babesiosis in affected regions.

The impact of such resistance on therapeutic efficacy includes:

Prolonged illness and increased morbidity: Animals remain sick for longer periods, leading to greater production losses.

Increased mortality rates: Untreatable infections can lead to higher death rates in herds.

Economic losses: The costs associated with failed treatments, loss of productivity, and animal death can be substantial for farmers.

Monitoring the therapeutic efficacy of this compound through surveillance programs and investigating reported cases of treatment failure are essential for detecting and managing the spread of resistant parasite strains.

Broader Implications of Antimicrobial Resistance in Livestock

The issue of antimicrobial resistance extends far beyond the failure of a single drug. The development of resistance to compounds like this compound in livestock has broader implications for animal health, public health, and the economy.

The consequences of antimicrobial resistance in livestock are multifaceted and include:

Economic Losses for Producers: Treatment failures result in reduced productivity, including decreased milk and meat yields, and increased mortality, all of which have a direct negative economic impact on farmers nih.govrand.org. The economic burden is further exacerbated by the costs of alternative, often more expensive, treatments, if available. Without effective action against antimicrobial resistance, annual livestock production losses could lead to significant food shortages and substantial global GDP loss by 2050 poultrymed.com.

Threat to Food Security: Livestock are a critical component of the global food supply. The inability to control infectious diseases due to drug resistance can threaten the stability of food production.

Potential for Zoonotic Transmission: While this compound is used against protozoa, the broader issue of antimicrobial resistance in livestock includes bacteria that can be transmitted to humans. The use of antibiotics in livestock production can contribute to the selection of resistant bacteria that may enter the food chain or the environment usda.gov.

Environmental Contamination: The excretion of drug residues and resistant organisms in animal waste can contaminate soil and water, contributing to the broader environmental pool of resistance genes usda.gov.

Addressing antimicrobial resistance in livestock requires a "One Health" approach, recognizing the interconnectedness of human, animal, and environmental health. This includes promoting responsible antimicrobial use, developing alternative disease control strategies, and strengthening surveillance and monitoring of resistance trends.

| Implication | Description |

| Animal Welfare | Increased duration and severity of disease due to treatment failure nih.gov. |

| Economic Impact | Reduced productivity, increased mortality, and higher treatment costs for farmers nih.govrand.org. Potential for significant global GDP losses poultrymed.com. |

| Food Security | Threats to the stability of meat and milk production. |

| Public Health | The broader issue of antimicrobial resistance in livestock can contribute to the spread of resistant bacteria to humans usda.gov. |

| Environmental Health | Contamination of soil and water with drug residues and resistant organisms usda.gov. |

Toxicology and Safety Research of Amicarbalide Diisethionate

Evaluation of Systemic Toxicity

Amicarbalide (B1665353) diisethionate has been subject to toxicological studies to ascertain its safety profile, with research indicating potential for systemic toxicity, particularly affecting the liver and kidneys.

Studies in animal models have demonstrated that amicarbalide diisethionate can induce liver damage, characterized by both pathological changes and alterations in liver enzyme levels. Research in ponies has shown that administration of the compound can lead to necrosis of the liver lobules. up.ac.za In cattle, this compound has exhibited potent hepatotoxic tendencies at higher dosage rates. cabidigitallibrary.org Histopathological examinations in cattle revealed changes such as cloudy swelling, hydropic and slight fatty degeneration of the liver. cabidigitallibrary.org Other observed changes included centrilobular hepatocyte necrosis with sinusoidal congestion, Kupffer cell proliferation, and a slight portal reaction. cabidigitallibrary.org

Elevated levels of Serum Glutamic Oxaloacetic Transaminase (SGOT), an indicator of liver cell injury, have been observed following the administration of this compound. In studies involving ponies, dose-related increases in SGOT were significant. up.ac.za Even at a dosage recommended for therapeutic purposes, small but significant increases in SGOT were noted. up.ac.za Research in cattle also identified an increase in Glutamic Oxaloacetic Transaminase (GOT) activity, further indicating liver pathology. cabidigitallibrary.org

Sorbitol Dehydrogenase (SDH) is another enzyme used as a specific marker for liver cell damage. Research has shown that this compound administration in ponies caused significant, dose-related increases in SDH levels. up.ac.za Similar to SGOT, even a therapeutically recommended dosage resulted in small yet significant elevations in SDH. up.ac.za

In addition to hepatotoxicity, this compound has been shown to have nephrotoxic effects. Studies in cattle have demonstrated potent nephrotoxic tendencies at higher dosage rates. cabidigitallibrary.org Pathological changes observed in the kidneys of cattle ranged from acute to chronic and included cloudy swelling and hydropic degeneration, primarily affecting the proximal convoluted tubules. cabidigitallibrary.org Other findings consisted of disseminated foci of mononuclear cell infiltration, fibrosis, dilatation of the tubules and Bowman's capsule, mineralized foci in the cortex and medulla, hypertrophy and hyperplasia of the tubular epithelium, and the presence of hyaline and cellular tubular casts. cabidigitallibrary.org In ponies, necrosis of the kidney tubules was observed microscopically at higher doses. up.ac.za

Serum Urea Nitrogen (SUN) is a key indicator of renal function. Studies in ponies demonstrated that this compound caused significant, dose-related increases in SUN. up.ac.za In cattle, abnormally high SUN levels were indicative of renal dysfunction in treated animals. cabidigitallibrary.org

Renal Pathology and Dysfunction

Localized Tissue Reactions

Administration of this compound has been associated with localized tissue reactions at the injection site. In ponies, microscopic examination revealed muscular necrosis at the injection site, a condition that was observed to persist for at least 24 days. up.ac.za

Muscular Necrosis at Injection Sites

One of the notable localized toxic effects of this compound administration is muscular necrosis at the injection site. Research in equines has provided specific insights into this phenomenon.

In a study involving ponies, the intramuscular injection of an this compound formulation resulted in microscopically observable skeletal musculature necrosis at the injection sites. This local tissue damage was found to be a persistent issue, with muscular necrosis still present for at least 24 days following the injection. This finding highlights a significant local tissue reaction to the administration of the compound.

Comparative Toxicity Studies

While direct, head-to-head comparative toxicity studies detailing the toxicological profiles of this compound against other babesicidal agents are not extensively available in the reviewed literature, a comparative understanding can be synthesized from individual toxicity studies of amicarbalide and other commonly used compounds like diminazene (B1218545) aceturate and imidocarb (B33436) dipropionate.

This compound: Studies have shown that this compound can exhibit significant systemic toxicity at higher doses. In cattle, total dosage rates of 40 mg/kg and higher have been associated with potent hepato- and nephrotoxic effects up.ac.za. A total dose of 40 mg/kg administered in four divided doses over four days proved fatal to the treated animals. Similarly, a total dose of 70 mg/kg over 18 days also resulted in a fatal outcome.

Imidocarb Dipropionate: Imidocarb dipropionate, another carbanilide (B493258) derivative, has also been studied for its toxic effects. In calves, intramuscular injections of imidocarb dipropionate led to dose-dependent signs of toxicity, including excessive salivation, nasal discharge, diarrhea, and dyspnea. At a dosage of 20 mg/kg, more severe effects such as renal hyperemia, hepatomegaly, pulmonary congestion and edema, and mortality were observed. Microscopic examination revealed acute severe renal tubular necrosis and focal hepatocellular necrosis at this high dosage. Similar to amicarbalide, imidocarb also causes injection site reactions, ranging from microscopic necrotizing myositis at 5 mg/kg to grossly visible necrosis at 20 mg/kg.

Diminazene Aceturate: Diminazene aceturate is another widely used babesiacide. While a direct comparative study on its toxicity relative to this compound is not available in the provided search results, it is known to be effective against babesiosis. One study noted that both diminazene aceturate and another formulation, diminazene diaceturate, have been reported to cause significant injection site muscle damage.

The following table summarizes the key toxicological findings for these compounds based on available research:

Interactive Data Table: Comparative Toxicological Findings| Compound | Species | Key Toxicological Findings |

|---|---|---|

| This compound | Cattle, Ponies | Potent hepato- and nephrotoxicity at ≥40 mg/kg total dose. Muscular necrosis at injection site persisting for at least 24 days. |

| Imidocarb Dipropionate | Calves | Dose-dependent salivation, diarrhea, dyspnea. At 20 mg/kg: renal tubular necrosis, hepatocellular necrosis, mortality. Necrotizing myositis at injection site. |

| Diminazene Aceturate | General Mention | Reported to cause significant injection site muscle damage. |

Long-Term Safety Profile Assessments

Comprehensive long-term safety profile assessments for this compound are limited in the available scientific literature. Most studies tend to focus on acute toxicity or efficacy over a relatively short follow-up period.

One of the few longer-term observations noted is the persistence of muscular necrosis at the injection site in ponies for at least 24 days. Another study on the use of amicarbalide for anaplasmosis in cattle monitored the animals for relapse of infection for 22 to 28 days after the last treatment. However, the primary focus of this extended observation was on the efficacy of the drug in sterilizing the infection, rather than a detailed assessment of long-term toxicological effects. The study did note that attempts to sterilize latent Anaplasma infections were unsuccessful.

The lack of extensive, dedicated long-term safety and chronic toxicity studies represents a gap in the complete toxicological understanding of this compound.

Advanced Drug Development and Formulation Science Research

Medicinal Chemistry Approaches for Amicarbalide-Based Compounds

A medicinal chemistry program that began with amicarbalide (B1665353) led to the development of two compounds with improved pharmacological and antiparasitic properties. nih.gov

Through the optimization of the amicarbalide backbone, two notable lead compounds, SC81458 and the clinical development candidate SC83288, were identified. nih.gov These compounds have demonstrated potent, fast-acting antiplasmodial activity. nih.gov

SC83288, an amicarbalide derivative, is effective against P. falciparum blood stages at low nanomolar concentrations in vitro. researchgate.net Both SC81458 and SC83288 are fast-acting agents that can clear a P. falciparum infection in a humanized NOD/SCID mouse model. researchgate.netresearchgate.net Extensive preclinical studies, including pharmacokinetics and toxicology, have not revealed any significant drawbacks, supporting the continued clinical development of SC83288 for intravenous application. nih.govnih.gov

Key in vitro activity metrics for these compounds have been established. They show favorable IC₅₀, IC₉₀, and IC₉₉ values, indicating high potency in parasite growth assays. nih.gov The activity of these compounds against various drug-resistant lab strains of P. falciparum suggests they can overcome established antimalarial drug resistance mechanisms. nih.gov

In Vitro Activity of Amicarbalide-Derived Lead Compounds

Comparative analysis of the inhibitory concentrations (IC₅₀, IC₉₀, IC₉₉) for lead compounds SC81458 and SC83288 against P. falciparum.

| Compound | IC₅₀ (nM) | IC₉₀ (nM) | IC₉₉ (nM) |

|---|---|---|---|

| SC81458 | 8 ± 1 | 18 | 50 |

| SC83288 | 3 ± 1 | 8 | 20 |

Data sourced from Pegoraro et al., 2017. researchgate.netnih.gov

The main biotransformations for both SC81458 and SC83288 include hydroxylations (or N-oxidations), dehydrogenations, and N-dealkylations. nih.gov Further research has indicated that the sarco/endoplasmic reticulum Ca2+ transporting PfATP6 is a likely determinant of resistance to these compounds. researchgate.net

Formulation Science Methodologies and Innovations

The formulation of a drug is critical for its effective application. Amicarbalide diisethionate is typically prepared for parenteral (injectable) use in veterinary medicine. crodapharma.com

In veterinary medicine, active pharmaceutical ingredients are often combined to broaden the spectrum of activity or to enhance efficacy. Formulations may be developed that include amicarbalide or a salt thereof in combination with other antiparasitic agents. For instance, a veterinary injectable formulation has been developed that comprises imidocarb (B33436) or its salts along with buparvaquone, designed for the treatment or prophylaxis of parasites such as Theileria, Anaplasma, Babesia, and Ehrlichia. google.com The design of such mixtures requires careful consideration of the chemical compatibility and stability of the combined active ingredients in a suitable vehicle.

The stability of injectable formulations is a primary focus of development. For compounds like amicarbalide, which are administered parenterally, the formulation must maintain the stability of the active ingredient from manufacturing to administration. crodapharma.com A key strategy involves the use of non-aqueous vehicles to prevent degradation of water-sensitive compounds. One patent describes a veterinary injectable formulation, substantially free from water, that uses a stabilizing agent like propyl glycol. google.com

General strategies to enhance drug delivery and stability which could be applicable include:

Use of Micelles : Micelles can encapsulate drugs, but their stability in physiological environments can be a limitation. Efforts to improve micelle stability focus on decreasing the critical micelle concentration and improving circulation time. nih.gov

Structural Modifications : Novel delivery tactics and structural modifications to active ingredients can boost their ability to reach their targets as fully functional molecules. nih.govqub.ac.uk

High Purity Excipients : Utilizing highly purified excipients can reduce the risk of product degradation by minimizing levels of reactive impurities such as peroxides and aldehydes. crodapharma.com

While these are general strategies in formulation science, specific applications to enhance the delivery and stability of this compound beyond the use of non-aqueous solvents are not extensively detailed in available research.

Veterinary formulations must be adapted for the specific anatomical and physiological characteristics of different animal species. ihmc.us An injectable antibiotic formulation, for example, was specifically developed for small subjects (around 100 pounds or less), such as felines, to ensure effective treatment with lower toxicity. google.com

For antiparasitic drugs used in livestock and companion animals, the vehicle and concentration may be adjusted. For example, a patent for a combination injectable formulation specifies different administration volumes based on body weight for cattle, sheep, goats, and horses versus dogs, implying potential differences in formulation concentration or design tailored to these populations. google.com The selection of excipients, such as solvents and permeation enhancers, is critical and varies depending on the target species and the intended route of administration (e.g., injectable vs. pour-on). crodapharma.com

Drug Discovery Pipeline Research

The development of this compound as a veterinary therapeutic agent for protozoal diseases such as babesiosis and anaplasmosis represents a significant advancement in animal health chemotherapy. While detailed historical records of its specific drug discovery pipeline are not extensively documented in publicly available scientific literature, its development can be understood within the broader context of mid-20th-century pharmaceutical research, particularly the exploration of aromatic diamidines and their derivatives.

Screening and Identification of New Molecules

The discovery of this compound likely emerged from systematic screening programs aimed at identifying novel chemotherapeutic agents for parasitic diseases. In the mid-20th century, pharmaceutical companies like May & Baker, which was associated with the development of similar compounds, were actively involved in synthesizing and evaluating new chemical entities for various therapeutic applications.

The screening process for compounds like Amicarbalide would have involved several key stages:

Compound Library Screening: The initial step would have been the screening of a diverse library of chemical compounds. Given that Amicarbalide is a carbanilide (B493258) derivative, it is probable that a series of related structures were synthesized and tested for their anti-parasitic properties.

In Vitro and In Vivo Models: Promising compounds would have been subjected to both in vitro and in vivo screening. In vitro assays would have assessed the direct activity of the compounds against the target parasites, such as Babesia species. Subsequent in vivo studies in laboratory animals, and later in target species like cattle and dogs, would have been crucial to evaluate the compound's efficacy in a living organism.

Lead Identification: Through this iterative process of screening and testing, Amicarbalide would have been identified as a "lead" compound, demonstrating a favorable balance of activity and potential for further development.

Research into novel diamidines for treating babesiosis has continued, with modern screening methods allowing for more rapid and targeted identification of potential drug candidates.

| Compound Class | Screening Method | Target Organism | Key Findings |

| Aromatic Diamidines | In vitro and in vivo | Babesia spp. | Identification of compounds with babesiacidal properties. |

| Carbanilide Derivatives | Systematic Synthesis and Testing | Protozoal Parasites | Emergence of Amicarbalide as a lead candidate. |

Transition from Discovery to Development Phases

The transition of a promising molecule like Amicarbalide from the discovery phase to a formal development program would have been contingent on a number of critical factors. This phase involves a more in-depth evaluation of the compound to determine its potential as a marketable veterinary drug.

Key considerations in this transition include:

Efficacy Studies: More extensive and controlled studies would have been conducted to confirm the efficacy of Amicarbalide against specific pathogens in the target animal populations. For instance, studies demonstrated its effectiveness in controlling acute infections of Anaplasma marginale and A. centrale in cattle up.ac.za.

Preliminary Safety Assessment: Initial assessments of the compound's safety profile would have been carried out to identify any potential toxicities.

Chemical Process Development: Concurrently, chemists would have worked on optimizing the synthesis of this compound to ensure it could be produced on a larger scale for further testing and eventual commercialization.

Commercial Viability: An assessment of the potential market for a new anti-parasitic drug for livestock and companion animals would also have been a crucial factor in the decision to move forward with development.

The journey of a veterinary drug from an idea to the marketplace is a complex process involving rigorous testing and regulatory oversight to ensure both safety and effectiveness.

Clinical Research Methodologies in Veterinary Parasitology Amicarbalide Diisethionate Specific

Epidemiological Study Designs

Epidemiological studies are fundamental in understanding the patterns, causes, and effects of health and disease conditions in specific populations. For a veterinary drug like amicarbalide (B1665353) diisethionate, these studies can help ascertain its effectiveness and identify risk factors for treatment failure in real-world scenarios.

Cohort studies are observational studies that follow a group of animals over time to compare the incidence of a particular outcome, such as treatment success or failure, between those exposed and not exposed to a treatment.

Prospective Cohort Studies: In a prospective cohort study investigating amicarbalide diisethionate, a group of animals at risk of or infected with a specific parasite (e.g., Babesia spp.) would be identified. At the outset, their treatment with this compound would be recorded. These animals would then be followed over a predetermined period to observe the outcomes. For example, a study could follow a cohort of cattle in a Babesia-endemic region, comparing the incidence of clinical babesiosis in animals treated prophylactically with this compound versus an untreated group.

Retrospective Cohort Studies: A retrospective cohort study would use existing records to identify a cohort of animals that were treated with this compound in the past. The outcomes of these animals would then be compared to a cohort that did not receive the treatment. For instance, veterinary clinic records could be reviewed to compare the relapse rates of babesiosis in dogs treated with this compound versus those treated with other babesiacidal drugs.

While specific cohort studies focusing solely on this compound are not extensively detailed in readily available literature, the methodology remains a powerful tool for post-market surveillance and understanding long-term treatment effects.

Case-control studies are retrospective observational studies that compare animals with a specific outcome or disease (cases) to a group of similar animals without that outcome (controls). The history of exposure to a potential risk factor, such as treatment with this compound, is then compared between the two groups.

For example, to investigate the potential for this compound resistance, a case-control study could be designed. The "cases" would be animals with a confirmed diagnosis of babesiosis that did not respond to this compound treatment. The "controls" would be animals with babesiosis that were successfully treated with the same drug. The study would then retrospectively examine various factors, including previous treatments and potential exposure to resistant parasite strains, to identify what might be different between the two groups.

Experimental Clinical Trial Designs

Experimental studies, particularly clinical trials, are considered the gold standard for determining the efficacy of a veterinary drug. In these studies, the investigator actively intervenes and assigns treatments to the subjects.

Randomized controlled trials (RCTs) are a cornerstone of evidence-based veterinary medicine. In an RCT, animals are randomly assigned to different treatment groups, one of which is the investigational drug (this compound), and another which could be a placebo or a standard-of-care treatment.

A notable example of an experimental study, though not a classical field RCT, involved the treatment of experimentally induced canine babesiosis (Babesia canis). In this study, the efficacy of amicarbalide was compared to isometamidium (B1672257) and diminazene (B1218545). nih.gov Key findings from this research highlighted differences in relapse rates among the treatment groups. nih.gov

Table 1: Comparative Efficacy of Amicarbalide in Experimentally Induced Canine Babesiosis nih.gov

| Treatment Group | Number of Animals | Number of Relapses | Relapse Interval |

|---|---|---|---|

| Amicarbalide | - | More frequent | Shorter |

| Isometamidium | - | Less frequent | Longer |

| Diminazene | - | Less frequent | Longer |

Data from a comparative study on experimentally induced canine babesiosis. nih.gov

The study found that while relapse parasitemias occurred in all treatment groups, the interval was shorter and the frequency of relapses was higher in the dogs treated with amicarbalide compared to the other two drugs. nih.gov

Controlled field trials are conducted in a real-world setting, such as on commercial farms or in veterinary clinics, rather than in a controlled laboratory environment. These trials are crucial for evaluating a drug's effectiveness under the diverse conditions in which it will actually be used.

In a controlled field trial for this compound, herds of cattle naturally exposed to Babesia could be randomly assigned to receive either this compound or a control treatment. The incidence of clinical disease, parasite load, and production parameters (e.g., milk yield, weight gain) would then be monitored over a season.

Challenges in Clinical Trial Design and Implementation in Veterinary Medicine

The design and implementation of robust clinical trials in veterinary medicine for antiparasitic compounds like this compound are fraught with a unique set of challenges that can impact the validity and applicability of research findings. These challenges range from the inherent biological variability in target animal populations to logistical and ethical considerations involving animal owners. Overcoming these hurdles is critical for generating the high-quality data needed for regulatory approval and for establishing effective and safe treatment protocols.

A primary challenge lies in the diverse nature of the target animal populations. Unlike human clinical trials, which often have stringent inclusion and exclusion criteria, veterinary trials must contend with a wide array of breeds, ages, weights, and co-morbidities within a single species. This heterogeneity can introduce significant variability into the data, making it difficult to ascertain the true effect of the investigational drug. Furthermore, environmental factors such as diet, housing, and concurrent medications are less controllable in client-owned animals compared to a controlled laboratory setting, further confounding trial results.

The reliance on animal owners for trial execution introduces a significant layer of complexity. Owner compliance, or adherence to the prescribed treatment and monitoring schedule, is a critical determinant of a trial's success. nih.govresearchgate.net Factors influencing owner compliance are multifaceted and include the complexity of the treatment regimen, the owner's understanding of the study protocol, and their relationship with the veterinary staff. cliniciansbrief.comtodaysveterinarynurse.com Poor compliance can lead to missing data, under- or over-dosing, and ultimately, a failure to accurately assess the drug's efficacy and safety. cliniciansbrief.com

Ethical considerations are paramount in veterinary clinical trials and present distinct challenges. frontiersin.orgnih.gov Ensuring animal welfare throughout the study is a primary responsibility. This includes minimizing pain and distress, providing appropriate supportive care, and establishing clear endpoints for humane euthanasia if an animal's condition deteriorates. nih.gov Obtaining informed consent from animal owners is a mandatory ethical requirement. upenn.edu This process must be thorough, ensuring owners fully comprehend the potential risks and benefits of their animal's participation. nih.govresearchgate.net

The logistical aspects of conducting multi-center clinical trials in veterinary medicine can also be formidable. Coordinating procedures and ensuring consistency across different veterinary practices requires meticulous planning and communication. europa.eu The financial costs associated with these trials, from diagnostic testing to data management, can be substantial, and securing adequate funding is a persistent challenge. nih.govnews-medical.net

Specific to antiparasitic drugs like this compound, the emergence of drug resistance is a growing concern that complicates clinical trial design. boehringer-ingelheim.comnih.gov Trials must be designed to not only evaluate the immediate efficacy of the drug but also to assess the potential for resistance development over time. This may involve long-term follow-up and the use of molecular techniques to monitor parasite populations. mdpi.com

The following table summarizes some of the key challenges in veterinary clinical trial design:

| Challenge Category | Specific Challenges | Potential Impact on this compound Trials |

| Animal-Related Factors | Breed, age, and genetic variability | Difficulty in establishing a consistent dose-response relationship. |

| Concurrent diseases and medications | Confounding variables that can mask the true effect of the drug. | |

| Naturally occurring vs. induced infections | Differences in disease severity and parasite burden affecting efficacy assessment. | |

| Owner-Related Factors | Non-compliance with treatment schedules | Inaccurate assessment of efficacy and safety. cliniciansbrief.com |

| Inconsistent observation and reporting | Subjective owner assessments can introduce bias. | |

| Financial constraints of the owner | Potential for premature withdrawal from the study. | |

| Ethical and Regulatory | Ensuring animal welfare and humane endpoints | Critical for ethical approval and owner trust. frontiersin.orgnih.gov |

| Obtaining true informed consent | Owners may feel pressured to enroll their pets. nih.gov | |

| Adherence to Good Clinical Practice (GCP) guidelines | Ensuring data integrity and validity for regulatory submission. europa.eu | |

| Logistical and Financial | Multi-center trial coordination | Maintaining consistency in protocols and data collection. |

| High cost of research and development | Limited funding can restrict the scope and duration of trials. news-medical.net | |

| Drug-Specific Factors | Emergence of drug-resistant parasite strains | Need for long-term monitoring and potential for treatment failure. boehringer-ingelheim.comnih.gov |

| Narrow therapeutic index of some compounds | Increased risk of adverse events if dosing is not precise. |

A study on the efficacy of amicarbalide, isometamidium, and diminazene against Babesia canis in dogs highlighted some of these challenges. While all drugs were used to treat experimentally induced babesiosis, relapse parasitemias developed in all treatment groups. nih.gov The relapse interval was shorter and more relapses occurred after treatment with amicarbalide compared to the other two drugs. nih.gov This finding underscores the importance of long-term follow-up in clinical trials for parasitic diseases to assess not just initial clearance but also the potential for recrudescence.

The following table presents a summary of the relapse data from the aforementioned study:

| Treatment Group | Number of Dogs | Number of Dogs with Relapse | Relapse Interval (Days) |

| Amicarbalide | Not Specified | Higher incidence of relapse | Shorter interval |

| Isometamidium | Not Specified | 50% of dogs relapsed | Longer interval |

| Diminazene | Not Specified | 50% of dogs relapsed | Longer interval |

Data synthesized from a comparative study on the efficacy of isometamidium, amicarbalide, and diminazene against Babesia canis in dogs. nih.gov

Furthermore, research into amicarbalide as a therapeutic agent for anaplasmosis in cattle demonstrated that while the drug had a noticeable anaplasmacidal effect in acute cases, it failed to completely eliminate the parasite. up.ac.za This highlights the challenge of defining appropriate endpoints in clinical trials for parasitic infections. While a reduction in clinical signs and parasitemia are important, achieving sterile cure may not always be a realistic or necessary goal.

The following table summarizes findings from a study on amicarbalide for anaplasmosis in cattle:

| Treatment Regimen | Outcome |

| 10 mg/kg repeated after 24 hours | Rapid effect on parasitemia of A. marginale and A. centrale. up.ac.za |

| 10 mg/kg repeated after 48 hours | Decline in A. centrale parasitemia followed by an increase. up.ac.za |

| 10 mg/kg given 4 times at 72-hour intervals | Failed to sterilize the infection in latently infected cattle. up.ac.za |

Data from a study on amicarbalide as a therapeutic agent for anaplasmosis. up.ac.za

Regulatory Science and Translational Research Considerations

Regulatory Pathways for Veterinary Antiprotozoal Agents

The regulatory pathway for veterinary antiprotozoal agents such as Amicarbalide (B1665353) diisethionate involves a rigorous evaluation by national authorities. In the United States, the Food and Drug Administration's Center for Veterinary Medicine (FDA-CVM) oversees this process. A drug sponsor, typically a pharmaceutical company, must submit a New Animal Drug Application (NADA) to the CVM for review. anivive.comfda.gov This application contains extensive data from various studies to demonstrate the drug's safety and effectiveness. fda.gov

The approval process is multifaceted, requiring comprehensive data on several key areas:

Target Animal Safety: Studies must demonstrate that the drug is safe for the animal species it is intended to treat. fda.gov

Effectiveness: The sponsor must prove that the drug consistently and effectively treats the specified condition. fda.gov

Chemistry, Manufacturing, and Controls (CMC): This section details the composition, manufacturing process, and quality control measures to ensure the drug is produced consistently and to a high standard.

Human Food Safety: If the drug is intended for use in food-producing animals, studies must establish that food products (like meat, milk, or eggs) from treated animals are safe for human consumption. fda.gov

Environmental Impact: The potential effects of the drug on the environment are also assessed. fda.gov

For diseases that affect a small number of animals, such as certain types of babesiosis treated by Amicarbalide diisethionate, there may be pathways like the Minor Use and Minor Species (MUMS) designation in the U.S., which can facilitate the approval process. ainvest.com It is important to note that not all drugs used in veterinary practice have received FDA approval; for instance, diminazene (B1218545) aceturate, another compound used for babesiosis, is not approved in the United States. dvm360.com

Role of Regulatory Science in Drug Evaluation

Regulatory science is the crucial discipline of developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. It forms the scientific backbone of the drug evaluation process, ensuring that decisions made by regulatory bodies are based on the best available scientific evidence.

Integration of Scientific and Policy Aspects

The approval of a veterinary drug is not solely a scientific exercise; it is an integration of scientific data and public health policy. Regulatory agencies like the FDA-CVM and the European Medicines Agency (EMA) are responsible for protecting both animal and public health. nih.gov This involves balancing the need for new treatments for animal diseases with the potential risks to animals, humans, and the environment. nih.gov

For antiprotozoal agents, a key policy consideration is the risk of antimicrobial resistance. nih.gov Regulatory bodies assess the potential for the drug to contribute to resistance, which could have implications for both animal and human health. This risk analysis framework is a critical part of the benefit-risk assessment for antimicrobial veterinary products. nih.gov

Bridging Preclinical and Clinical Research for Approval

Translational research plays a vital role in "bridging the gap" between early-stage laboratory research (preclinical) and studies in the target animal population (clinical). The journey begins with the identification of a promising compound and initial screening studies. anivive.com

Preclinical Research: This phase involves laboratory studies (in vitro) and studies in laboratory animals to gather initial data on the drug's safety and biological activity. For a compound like this compound, this would involve testing its effectiveness against protozoa like Babesia in a controlled setting.

Clinical Research: If preclinical data is promising, the drug sponsor moves on to clinical trials in the target species (e.g., cattle or dogs for babesiosis). These studies are designed to evaluate the drug's safety and effectiveness in a real-world setting. anivive.com These trials are often large-scale and must adhere to strict regulatory standards, such as Good Clinical Practice (GCP). anivive.com The data generated from these pivotal studies form the core of the NADA submission. anivive.com The process involves close communication between the drug sponsor and the regulatory agency to agree on a development plan and study protocols. anivive.com

Advancements in Regulatory Science Methodologies

The field of regulatory science is continually evolving, incorporating new technologies to improve the efficiency and effectiveness of the drug evaluation process.

Adaptability of Artificial Intelligence and Machine Learning in Safety Evaluation

While specific applications to this compound are not documented in available literature, Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools in veterinary pharmacology and regulatory science. These technologies have the potential to revolutionize safety evaluation by analyzing large and complex datasets to identify potential safety concerns earlier in the drug development process. AI can be used to simulate drug interactions, predict efficacy, and optimize clinical trial designs, potentially reducing the time and cost of bringing new veterinary medicines to market.

Ethical Considerations in Veterinary Research

Ethical oversight is a cornerstone of all research involving animals. The development of any veterinary drug, including this compound, must adhere to stringent ethical principles to ensure the welfare of the animals used in studies.

The guiding principles for the ethical use of animals in research are often summarized as the "Three Rs":

Replacement: Using non-animal methods whenever possible. europa.eu

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. europa.eu

Refinement: Modifying procedures to minimize pain, suffering, and distress and to enhance animal welfare. europa.eu